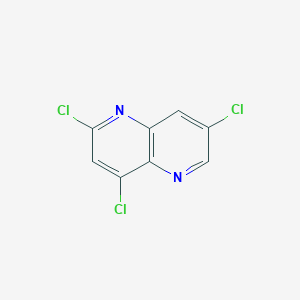![molecular formula C21H28N7O17P3 B12844247 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Nicotinamide adenine dinucleotide phosphate is a non-canonical cofactor analog of nicotinamide adenine dinucleotide phosphate. It plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is involved in electron transport and is essential for maintaining cellular redox balance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-nicotinamide adenine dinucleotide phosphate involves the phosphorylation of nicotinamide adenine dinucleotide at the 3’ position. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of nicotinamide adenine dinucleotide kinase, which catalyzes the transfer of a phosphate group to nicotinamide adenine dinucleotide. Chemical synthesis may involve the use of phosphorylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 3’-nicotinamide adenine dinucleotide phosphate often relies on biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-nicotinamide adenine dinucleotide phosphate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between oxidized and reduced states.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving 3’-nicotinamide adenine dinucleotide phosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions at physiological pH and temperature.
Major Products
The major products formed from reactions involving 3’-nicotinamide adenine dinucleotide phosphate depend on the specific reaction type. In oxidation-reduction reactions, the primary products are the oxidized and reduced forms of the compound.
Applications De Recherche Scientifique
3’-nicotinamide adenine dinucleotide phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in various enzymatic reactions, facilitating electron transfer.
Biology: It plays a role in cellular metabolism, particularly in pathways involving redox reactions.
Medicine: It is studied for its potential therapeutic applications in treating diseases related to oxidative stress and metabolic disorders.
Industry: It is used in the production of biosensors and diagnostic assays due to its role in redox reactions.
Mécanisme D'action
The mechanism of action of 3’-nicotinamide adenine dinucleotide phosphate involves its role as an electron carrier. It participates in redox reactions by accepting and donating electrons, thereby maintaining cellular redox balance. The molecular targets include various oxidoreductase enzymes that utilize the compound as a cofactor. The pathways involved include glycolysis, the pentose phosphate pathway, and fatty acid synthesis.
Comparaison Avec Des Composés Similaires
3’-nicotinamide adenine dinucleotide phosphate is similar to other nicotinamide adenine dinucleotide phosphate analogs, such as nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. it is unique due to its specific phosphorylation at the 3’ position, which allows it to participate in distinct biochemical pathways without interfering with the functions of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.
List of Similar Compounds
- Nicotinamide adenine dinucleotide
- Nicotinamide adenine dinucleotide phosphate
- Nicotinamide adenine dinucleotide 2’-phosphate
Propriétés
Formule moléculaire |
C21H28N7O17P3 |
|---|---|
Poids moléculaire |
743.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Clé InChI |
HRJGRSFNJUHUBY-NNYOXOHSSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


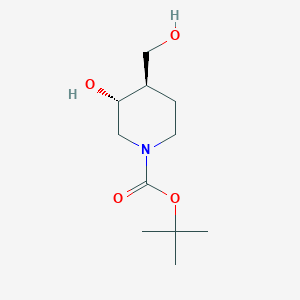

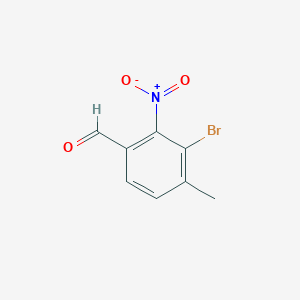
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
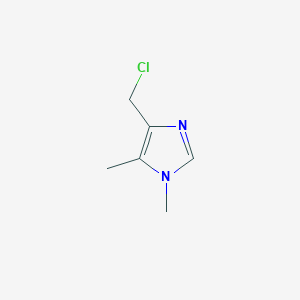
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)


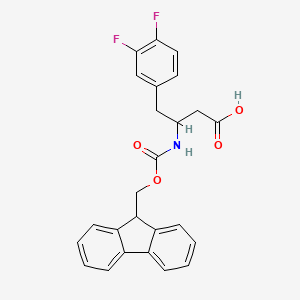
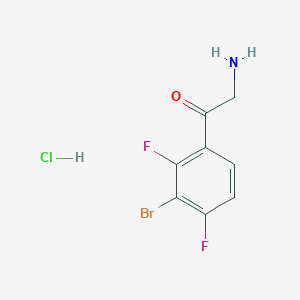
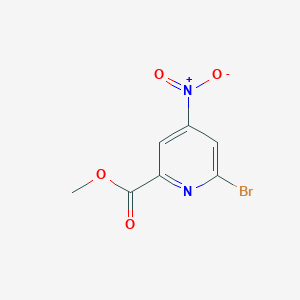
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
